Cas no 1787-44-6 (Methyl-d3-triphenylphosphonium Bromide)

Methyl-d3-triphenylphosphonium Bromide structure
1787-44-6 structure
Product Name:Methyl-d3-triphenylphosphonium Bromide
CAS No:1787-44-6
MF:C19H18BrP
MW:360.242470264435
CID:213723
PubChem ID:24872225
Update Time:2025-11-01

Methyl-d3-triphenylphosphonium Bromide Chemical and Physical Properties

Names and Identifiers

    • Phosphonium,methyl-d3-triphenyl-, bromide (8CI,9CI)
    • Methyl-D3-Triphenylphosphonium Bromide
    • triphenyl(trideuteriomethyl)phosphanium,bromide
    • <D3>-Methyltriphenylphosphiniumbromid
    • EINECS 217-248-2
    • EthylLinoleate
    • (2H3)Methyltriphenylphosphonium bromide
    • CS-0226334
    • SCHEMBL1271861
    • HY-Y1033S
    • J-011398
    • Phosphonium,methyl-d3-triphenyl-,bromide(8ci,9ci)
    • Methyl-triphenylphosphonium-d3 (bromide)
    • 1787-44-6
    • D99680
    • DTXSID70170527
    • Phosphonium, methyl-d3-triphenyl-, bromide (1:1)
    • triphenyl(trideuteriomethyl)phosphanium;bromide
    • (Methyl-d3)triphenylphosphonium bromide
    • ((2)H?)METHYLTRIPHENYLPHOSPHANIUM BROMIDE
    • LSEFCHWGJNHZNT-NIIDSAIPSA-M
    • Methyl-d3-triphenylphosphonium Bromide
    • MDL: MFCD00064524
    • Inchi: 1S/C19H18P.BrH/c1-20(17-11-5-2-6-12-17,18-13-7-3-8-14-18)19-15-9-4-10-16-19;/h2-16H,1H3;1H/q+1;/p-1/i1D3;
    • InChI Key: LSEFCHWGJNHZNT-NIIDSAIPSA-M
    • SMILES: [Br-].[P+](C([2H])([2H])[2H])(C1C=CC=CC=1)(C1C=CC=CC=1)C1C=CC=CC=1

Computed Properties

  • Exact Mass: 359.05200
  • Monoisotopic Mass: 359.05178g/mol
  • Isotope Atom Count: 3
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 1
  • Heavy Atom Count: 21
  • Rotatable Bond Count: 3
  • Complexity: 235
  • Covalently-Bonded Unit Count: 2
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Topological Polar Surface Area: 0Ų
  • Surface Charge: 0
  • Tautomer Count: nothing
  • XLogP3: nothing

Experimental Properties

  • Color/Form: Not determined
  • Melting Point: 233-235 °C (lit.)
  • PSA: 13.59000
  • LogP: 0.61430
  • Solubility: Not determined

Methyl-d3-triphenylphosphonium Bromide Security Information

  • Symbol: GHS07
  • Signal Word:Warning
  • Hazard Statement: H315-H319-H335
  • Warning Statement: P261-P305+P351+P338
  • Hazardous Material transportation number:NONH for all modes of transport
  • WGK Germany:3
  • Hazard Category Code: 36/37/38
  • Safety Instruction: S26; S36
  • Hazardous Material Identification: Xi
  • Risk Phrases:R36/37/38

Methyl-d3-triphenylphosphonium Bromide Pricemore >>

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Additional information on Methyl-d3-triphenylphosphonium Bromide

Recent Advances in the Application of Methyl-d3-triphenylphosphonium Bromide (CAS: 1787-44-6) in Chemical Biology and Pharmaceutical Research

Methyl-d3-triphenylphosphonium Bromide (CAS: 1787-44-6) is a deuterated analog of the widely used methyltriphenylphosphonium bromide, a key reagent in organic synthesis and chemical biology. Recent studies have highlighted its growing importance in isotopic labeling, metabolic tracing, and as a precursor in the synthesis of deuterated compounds for pharmaceutical applications. This research briefing synthesizes the latest findings on the applications, mechanisms, and potential therapeutic implications of this compound.

One of the most significant advancements involves the use of Methyl-d3-triphenylphosphonium Bromide in stable isotope labeling for mass spectrometry-based metabolomics. Researchers have leveraged its deuterium atoms to track metabolic pathways with high precision, enabling the elucidation of complex biochemical networks. A 2023 study published in Analytical Chemistry demonstrated its utility in quantifying mitochondrial membrane potential changes in cancer cells, providing insights into metabolic reprogramming during tumor progression.

In pharmaceutical chemistry, this compound has emerged as a valuable building block for synthesizing deuterated drug candidates. The incorporation of deuterium can enhance pharmacokinetic properties, such as metabolic stability and half-life, as evidenced by recent work in Journal of Medicinal Chemistry. Notably, its role in the synthesis of deuterated phosphonium ylides has expanded the toolbox for creating novel organophosphorus compounds with potential therapeutic applications.

Mechanistic studies have also revealed unique aspects of Methyl-d3-triphenylphosphonium Bromide's behavior in chemical reactions. Nuclear magnetic resonance (NMR) analyses show that the deuterium substitution significantly affects reaction kinetics and selectivity in Wittig-type reactions, offering new possibilities for stereocontrol in complex molecule synthesis. These findings were recently reported in Organic Letters, highlighting the compound's versatility beyond simple isotopic labeling.

The safety profile and handling considerations of Methyl-d3-triphenylphosphonium Bromide have been the subject of recent investigations. While generally similar to its non-deuterated counterpart, studies suggest that the deuterium substitution may influence its solubility and crystallization behavior, important factors for industrial-scale applications. Current Good Manufacturing Practice (cGMP) compatibility studies are underway to facilitate its adoption in pharmaceutical production.

Looking forward, researchers are exploring innovative applications of this compound in targeted drug delivery systems, particularly in mitochondrial-targeted therapies. Its cationic nature and isotopic properties make it an attractive candidate for developing next-generation theranostic agents. The compound's potential in these emerging areas will likely be a focus of research in the coming years, as evidenced by several recently funded grant proposals in this domain.

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